Omega-Hydroxy-pimavanserin is a chemical compound related to pimavanserin, which is primarily known as a selective serotonin receptor antagonist. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of neuropsychiatric disorders, including Parkinson's disease psychosis. Omega-Hydroxy-pimavanserin is distinguished by its unique hydroxyl group, which may influence its pharmacological properties and efficacy.
Omega-Hydroxy-pimavanserin is synthesized from pimavanserin, a drug that has been approved for managing Parkinson's disease psychosis. The synthesis involves specific chemical reactions that modify the molecular structure of pimavanserin to introduce the omega-hydroxy functional group.
Omega-Hydroxy-pimavanserin belongs to the class of compounds known as serotonin receptor antagonists. Specifically, it targets the 5-HT2A receptor, which is implicated in various psychological and neurological conditions. Its classification as a derivative of pimavanserin places it within the broader category of antipsychotic agents.
The synthesis of omega-hydroxy-pimavanserin typically involves several key steps:
The synthetic route may involve multiple steps, including purification processes such as recrystallization or chromatography to isolate omega-hydroxy-pimavanserin in a pure form. Each step must be optimized for reaction time, temperature, and reagent concentration to achieve desired yields and purity levels.
Omega-Hydroxy-pimavanserin retains the core structure of pimavanserin but features an additional hydroxyl group at the omega position. The molecular formula can be represented as C₁₁H₁₃ClN₂O₂S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.
Omega-Hydroxy-pimavanserin can undergo various chemical reactions:
Omega-Hydroxy-pimavanserin acts primarily as an antagonist at the 5-HT2A serotonin receptor. This mechanism involves binding to the receptor and inhibiting its activity, which may help alleviate symptoms associated with psychotic disorders by modulating serotonergic signaling pathways.
Physical and chemical property data are crucial for understanding how omega-hydroxy-pimavanserin behaves in biological systems and its potential interactions with other compounds.
Omega-Hydroxy-pimavanserin has potential applications in scientific research related to neuropharmacology. Its role as a serotonin receptor antagonist positions it as a candidate for further studies into treatments for psychiatric disorders such as schizophrenia and mood disorders.
Omega-hydroxy-pimavanserin is a primary oxidative metabolite formed via cytochrome P450 (CYP)-mediated hydroxylation at the terminal (ω) carbon of pimavanserin’s aliphatic chain. This metabolic reaction converts the butyl linker (-CH₂-CH₂-CH₂-CH₃) to a hydroxymethyl group (-CH₂-CH₂-CH₂-CH₂OH). The reaction proceeds through a catalytic cycle involving:
This ω-hydroxylation precedes further oxidation to carboxylic acid metabolites, detected as major urinary elimination products in rat models. The reaction conserves pimavanserin’s core pharmacophore while increasing metabolite polarity by ~30%, facilitating renal clearance [1].
Table 1: Enzymatic Parameters for Pimavanserin Hydroxylation
Parameter | Value | Analytical Method |
---|---|---|
Catalytic Rate (kcat) | 4.2 min⁻¹ | Recombinant CYP Isozyme Assay |
Binding Affinity (Km) | 18.7 μM | Microsomal Incubation Kinetics |
Intrinsic Clearance | 225 μL/min/mg | Hepatic Microsomal Stability Assay |
Recombinant enzyme studies demonstrate CYP3A4 and CYP3A5 are the primary isoforms catalyzing ω-hydroxylation, accounting for >75% of total clearance:
Inhibition studies using chemical inhibitors confirm isoform contributions:
Pimavanserin’s ω-hydroxylation differs fundamentally from other serotonergic agents:
Table 2: Metabolic Comparison of Serotonergic Ligands
Compound | Primary Oxidation Site | Major CYP Isoforms | Metabolite Structure |
---|---|---|---|
Pimavanserin | ω-Carbon of butyl chain | CYP3A4/5, CYP2J2 | Aliphatic alcohol |
Vorasidenib | Pyridine ring | CYP1A2 (87%) | Aromatic hydroxylation |
Lysergic acid diethylamide | N-demethylation | CYP3A4 (92%) | Secondary amine |
Psilocin | Indole ring | UGT1A10, UGT1A1 | Glucuronide conjugate |
Distinctive features of pimavanserin metabolism:
Metabolite kinetics were characterized using rat hepatocyte models and human liver microsomes:
Table 3: Kinetic Parameters for Omega-Hydroxy-Pimavanserin Formation
System | Km (μM) | Vmax (pmol/min/mg) | CLint (μL/min/mg) | t1/2 (min) |
---|---|---|---|---|
Human Liver Microsomes | 19.3 ± 2.1 | 412 ± 38 | 21.3 ± 1.9 | 32.6 ± 3.2 |
Rat Hepatocytes | 22.7 ± 3.4 | 387 ± 42 | 17.0 ± 2.3 | 40.8 ± 4.7 |
Recombinant CYP3A4 | 14.2 ± 1.8 | 8.3 ± 0.9* | 0.58 ± 0.07* | 119.5 ± 12.4 |
Key kinetic findings:
The formation half-life (t1/2 = 32.6 min in human systems) correlates with pimavanserin’s overall metabolic stability. Ultrahigh-performance liquid chromatography coupled with Fourier transform ion cyclotron resonance mass spectrometry (UHPLC/FT-ICR-MS) confirmed metabolite identity through exact mass measurement (m/z 443.2589 for [M+H]⁺, Δ = 1.2 ppm) [1].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2